Cas no 95-20-5 (2-Methylindole)

2-Methylindole structure
2-Methylindole structure
Nombre del producto:2-Methylindole
Número CAS:95-20-5
MF:C9H9N
Megavatios:131.174462080002
MDL:MFCD00005616
CID:34783
PubChem ID:7224

2-Methylindole Propiedades químicas y físicas

Nombre e identificación

    • 2-Methylindole
    • 2-methylindole (alpha)
    • 1H-Indole,2-methyl-
    • 2-methyl-1H-indole
    • Methyl ketole
    • α-Methylindole
    • NSC 7514
    • Methylketole
    • 1H-Indole, 2-methyl-
    • Indole, 2-methyl-
    • 2-METHYL INDOLE
    • BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • I7CN58827I
    • 2-methylindol
    • methyl indole
    • 2-methyl-indole
    • 2-methyl-1h-indol
    • PubChem7504
    • 2-methyl-1-H-indole
    • KSC486Q8R
    • Indole, 2-methyl- (8CI)
    • ARONIS020142
    • NSC7514
    • KUC106
    • 2-Methyl-1H-indole (ACI)
    • MDL: MFCD00005616
    • Renchi: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
    • Clave inchi: BHNHHSOHWZKFOX-UHFFFAOYSA-N
    • Sonrisas: C1C=C2C(NC(C)=C2)=CC=1
    • Brn: 109781

Atributos calculados

  • Calidad precisa: 131.07300
  • Masa isotópica única: 131.073499
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 122
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 15.8
  • Xlogp3: 2.5
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White needle or flake crystalline powder.
  • Denso: 1.07
  • Punto de fusión: 57-59 °C (lit.)
  • Punto de ebullición: 273 °C(lit.)
  • Punto de inflamación: Fahrenheit: 285.8 ° f < br / > Celsius: 141 ° C < br / >
  • índice de refracción: 1.6070 (estimate)
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 15.79000
  • Logp: 2.47630
  • Disolución: Soluble in ethanol, ether, acetone, benzene, chloroform and sulfuric acid, slightly soluble in hot water, insoluble in cold water.
  • Sensibilidad: Light Sensitive
  • FEMA: 3256

2-Methylindole Información de Seguridad

  • Símbolo: GHS05
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H318
  • Declaración de advertencia: P280,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 41
  • Instrucciones de Seguridad: S36/37-S24/25
  • Código F de la marca fuka:8-10-13-23
  • Rtecs:NM0345000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Room temperature
  • TSCA:Yes
  • Términos de riesgo:R20/21/22

2-Methylindole Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methylindole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB117944-1 kg
2-Methylindole, 98%; .
95-20-5 98%
1 kg
€400.00 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M013A-100g
2-Methylindole
95-20-5 98%
100g
¥85.0 2022-05-30
Oakwood
003402-100g
2-Methylindole
95-20-5 98+%
100g
$45.00 2024-07-19
Enamine
EN300-18136-0.5g
2-methyl-1H-indole
95-20-5 96%
0.5g
$21.0 2023-09-19
Enamine
EN300-18136-2.5g
2-methyl-1H-indole
95-20-5 96%
2.5g
$27.0 2023-09-19
Enamine
EN300-18136-50.0g
2-methyl-1H-indole
95-20-5 96%
50g
$51.0 2023-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86781-250mg
2-Methylindole
95-20-5
250mg
¥198.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
128701-500G
2-Methylindole, 98%
95-20-5 98%
500G
¥ 802 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005661-25g
2-Methylindole
95-20-5 97%
25g
¥28 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M86780-100g
2-Methylindole
95-20-5
100g
¥76.0 2021-09-08

2-Methylindole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ethylene ,  Potassium carbonate ,  Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ;  rt; rt → 110 °C; 3 h, 110 °C
Referencia
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Maeda, Katsumi; Matsubara, Ryosuke ; Hayashi, Masahiko, Organic Letters, 2021, 23(5), 1530-1534

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referencia
The chemistry of indoles
Mills, Keith, 1966, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ;  4 - 12 h, rt
Referencia
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  12 h, rt
Referencia
Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis
Quan, Yangjian; Lan, Guangxu; Shi, Wenjie; Xu, Ziwan; Fan, Yingjie; et al, Angewandte Chemie, 2021, 60(6), 3115-3120

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene
Referencia
Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine
Fujita, Kenichi; Yamamoto, Kazunari; Yamaguchi, Ryohei, Organic Letters, 2002, 4(16), 2691-2694

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, reflux
Referencia
Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity
Arisawa, Mitsuhiro; Kasaya, Yayoi; Obata, Tohru; Sasaki, Takuma; Ito, Mika; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referencia
Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles
Cho, C. S.; Kim, J. H.; Kim, T.-J.; Shim, S. C., Tetrahedron, 2001, 57(16), 3321-3329

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: 2765219-06-3 Solvents: Acetonitrile ;  24 h, rt
Referencia
Photocatalytic Aerobic Dehydrogenation of N-Heterocycles with Ir(III) Photosensitizers Bearing the 2(2'-Pyridyl)benzimidazole Scaffold
Echevarria, Igor; Vaquero, Monica ; Manzano, Blanca R. ; Jalon, Felix A.; Quesada, Roberto; et al, Inorganic Chemistry, 2022, 61(16), 6193-6208

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: 2177262-59-6 Solvents: p-Xylene ;  48 h, 140 °C
Referencia
Osmium Catalysts for Acceptorless and Base-Free Dehydrogenation of Alcohols and Amines: Unusual Coordination Modes of a BPI Anion
Buil, Maria L.; Esteruelas, Miguel A. ; Gay, M. Pilar ; Gomez-Gallego, Mar; Nicasio, Antonio I.; et al, Organometallics, 2018, 37(4), 603-617

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  72 h, 6 atm, 120 °C
Referencia
A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization
Banini, Serge R.; Turner, Michael R.; Cummings, Matthew M.; Soederberg, Bjoern C. G., Tetrahedron, 2011, 67(20), 3603-3611

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ;  48 h, 140 °C
Referencia
Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines
Esteruelas, Miguel A. ; Lezaun, Virginia; Martinez, Antonio; Olivan, Montserrat; Onate, Enrique, Organometallics, 2017, 36(15), 2996-3004

Métodos de producción 12

Condiciones de reacción
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Referencia
Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles
By Pang, Shaofeng et al, Green Chemistry, 2020, 22(6), 1996-2010

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Cadmium sulfide ,  Cadmium selenide ,  Nickel dichloride Solvents: Acetonitrile ,  Water ;  12 h, rt
Referencia
Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots
Liu, Yanpeng; Yu, Tianjun; Zeng, Yi; Chen, Jinping; Yang, Guoqiang; et al, Catalysis Science & Technology, 2021, 11(11), 3810-3817

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Carbon Solvents: 2-Methyl-2-butanol ;  24 h, 10 bar, 150 °C
Referencia
Metal- and Additive-Free Aerobic Dehydrogenation of N-Heterocycles and Hydrocarbons by N-Doped Carbon
Shang, Sensen; Li, Yingguang; Lv, Ying; Dai, Wen, Asian Journal of Organic Chemistry, 2022, 11(7),

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ;  32 h, rt
Referencia
Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocycles
Chen, Yaju; Jiang, Jun, Sustainable Energy & Fuels, 2021, 5(24), 6478-6487

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt; 24 h, 100 °C
Referencia
Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base
Zhou, Xiao-Yu ; Chen, Xia, Tetrahedron Letters, 2020, 61(5),

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Palladium
Referencia
Indoles. II. The acid-catalyzed rearrangement of N-(2-alkenyl)anilines
Bader, Alfred R.; Bridgewater, Roden J.; Freeman, Paul R., Journal of the American Chemical Society, 1961, 83, 3319-23

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Water ;  15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Referencia
Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates
An, Li-Tao; Cai, Jing-Jing; Pan, Xiang-Qiang; Chen, Tang-Ming; Zou, Jian-Ping; et al, Tetrahedron Letters, 2015, 56(26), 3996-3998

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ;  24 h, 165 °C
Referencia
Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes
Muthaiah, Senthilkumar; Hong, Soon Hyeok, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

Métodos de producción 20

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ;  5 min, rt
1.2 20 h, 130 °C
Referencia
Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine
Zhang, Deliang; Iwai, Tomohiro; Sawamura, Masaya, Organic Letters, 2020, 22(13), 5240-5245

Métodos de producción 21

Condiciones de reacción
1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ;  4 d, rt → 150 °C
Referencia
Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst
Xu, Ruibo; Chakraborty, Sumit; Yuan, Hongmei; Jones, William D., ACS Catalysis, 2015, 5(11), 6350-6354

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2-Methylindole Preparation Products

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